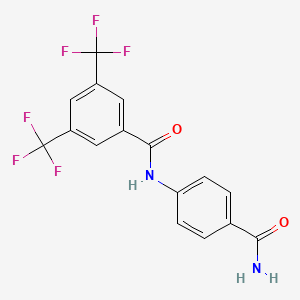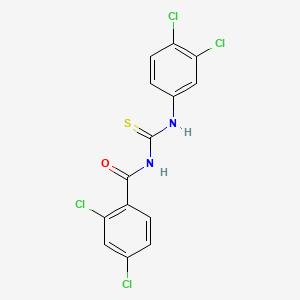![molecular formula C22H18BrClN4O B3436659 N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B3436659.png)
N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Vue d'ensemble
Description
N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline ring substituted with a bromine atom at the 5th position and a benzamide group linked to a pyrazole ring, which is further substituted with chlorine and methyl groups. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, which is then brominated at the 5th position. The benzamide group is introduced through an amide coupling reaction, and the pyrazole ring is synthesized separately before being attached to the benzamide group via a methyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-BROMO-QUINOLIN-8-YLAMINE: A quinoline derivative with similar structural features but lacking the benzamide and pyrazole groups.
5,7-DIBROMO-8-HYDROXYQUINALDINE: Another quinoline derivative with additional bromine and hydroxyl groups.
5-BROMO-N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)-1-BENZOFURAN-2-CARBOHYDRAZIDE: A compound with a quinoline and benzofuran structure, showing different substitution patterns.
Uniqueness
N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE stands out due to its unique combination of a quinoline ring, benzamide group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Propriétés
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN4O/c1-13-20(24)14(2)28(27-13)12-15-5-7-16(8-6-15)22(29)26-19-10-9-18(23)17-4-3-11-25-21(17)19/h3-11H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMOBDHWZANMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436577.png)
![methyl 2-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3436584.png)
![(3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3436588.png)
![[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B3436592.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3436600.png)
![2-(4-CHLOROPHENOXY)-N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B3436608.png)
![4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436615.png)
![2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B3436616.png)
![N2,N5-BIS[(4-FLUOROPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE](/img/structure/B3436620.png)
![methyl 4-phenyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3436623.png)
![4-chloro-1-ethyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B3436625.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436652.png)


